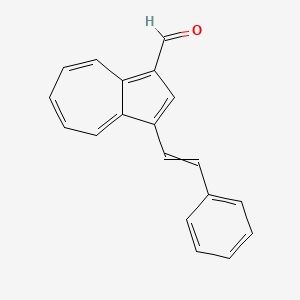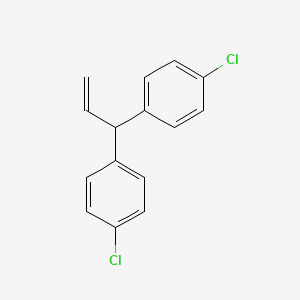
3,3-Bis(4-chlorophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-chlorophenyl)-1-propene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)-1-propene typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent under specific conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(4-chlorophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.
Reduction: 3,3-Bis(4-chlorophenyl)propane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-chlorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-chlorophenyl)-2-propen-1-one: Similar structure but with a ketone group instead of a propene backbone.
3,3-Bis(4-chlorophenyl)propionic acid: Oxidized form of the compound with a carboxylic acid group.
3,3-Bis(4-chlorophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a propene backbone.
Uniqueness
3,3-Bis(4-chlorophenyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
819082-57-0 |
|---|---|
Molekularformel |
C15H12Cl2 |
Molekulargewicht |
263.2 g/mol |
IUPAC-Name |
1-chloro-4-[1-(4-chlorophenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C15H12Cl2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h2-10,15H,1H2 |
InChI-Schlüssel |
HGNDCUSEFANRBC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


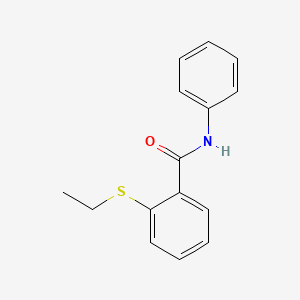
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
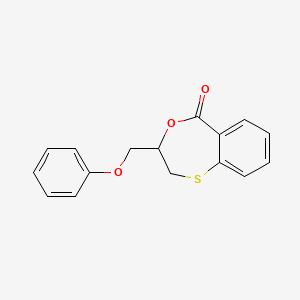
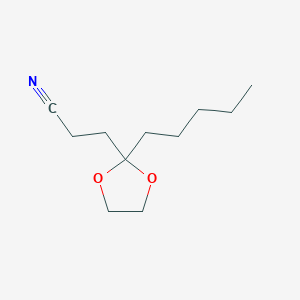
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
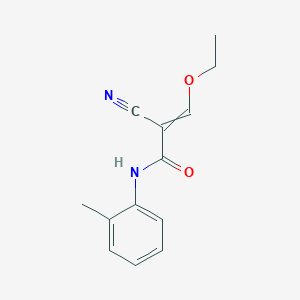
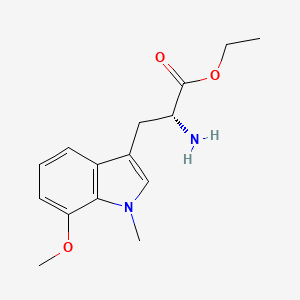
![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
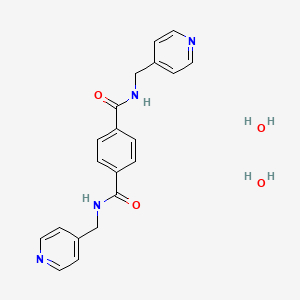
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
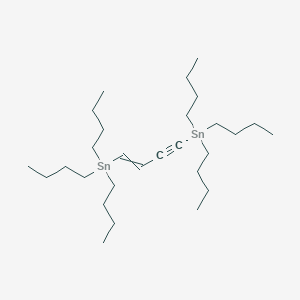
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
